2-(4-(Dimethylamino)benzylidene)-1,3-diphenyl-1,3-propanedione
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Overview
Description
2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYLPROPANE-1,3-DIONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a methylene bridge and two phenylpropane-dione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYLPROPANE-1,3-DIONE typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1,3-diphenylpropane-1,3-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine or pyridine, to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of reaction time, yield, and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYLPROPANE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in the presence of a catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYLPROPANE-1,3-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYLPROPANE-1,3-DIONE involves its interaction with various molecular targets and pathways. The dimethylamino group and the aromatic rings play a crucial role in its binding to specific enzymes or receptors, leading to the modulation of biological activities. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1H-INDENE-1,3-DIONE
- 2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-BENZOFURAN-3-ONE
- 4-{(1E)-1-[(2E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZONO]ETHYL}BENZENE-1,3-DIOL
Uniqueness
2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYLPROPANE-1,3-DIONE is unique due to its specific structural features, such as the presence of two phenylpropane-dione moieties and a dimethylamino group.
Properties
Molecular Formula |
C24H21NO2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylidene]-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C24H21NO2/c1-25(2)21-15-13-18(14-16-21)17-22(23(26)19-9-5-3-6-10-19)24(27)20-11-7-4-8-12-20/h3-17H,1-2H3 |
InChI Key |
CLHVQOUENCCQKO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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